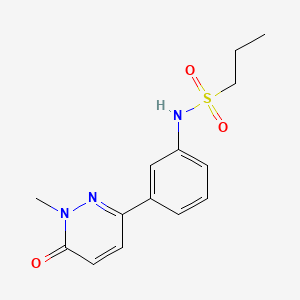

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propane-1-sulfonamide

Description

Properties

IUPAC Name |

N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-3-9-21(19,20)16-12-6-4-5-11(10-12)13-7-8-14(18)17(2)15-13/h4-8,10,16H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTOMUIBAVSTNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(=O)C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propane-1-sulfonamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Synthesis

The compound features a sulfonamide group attached to a phenyl ring that is further connected to a pyridazinone moiety. The synthesis typically involves multi-step organic reactions, including the formation of the pyridazinone ring and its coupling with the sulfonamide group. Key reagents include acetic acid and various organic solvents such as tetrahydrofuran (THF) .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, which is crucial in folate synthesis pathways. This inhibition can lead to bacteriostatic effects against a range of Gram-positive and Gram-negative bacteria .

Anticancer Properties

Studies have shown that derivatives of pyridazinones possess anticancer activities, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer cell lines have not been extensively documented but suggest a promising avenue for further research .

Case Studies

- COX-2 Inhibition : A related study evaluated compounds with similar structural motifs for their COX-2 inhibitory activity. While the specific compound was not tested, the results from analogous compounds showed significant inhibition rates, indicating potential anti-inflammatory properties that could be explored further .

- CYP450 Interaction : Another study highlighted the importance of understanding drug-drug interactions through the inhibition of cytochrome P450 enzymes. The compound's structural characteristics suggest it may interact with CYP450 isoforms, which could influence its pharmacokinetics and safety profile .

Comparative Analysis

To better understand the biological activity of this compound, a comparison was made with similar compounds:

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of sulfonamides, including N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propane-1-sulfonamide, exhibit significant antimicrobial properties. These compounds have been shown to inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival. In vitro studies demonstrate efficacy against a range of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. For instance, it may influence the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival . Further research is needed to elucidate the exact mechanisms and to evaluate its effectiveness in vivo.

Neurological Applications

There is emerging evidence that compounds similar to this compound may have neuroprotective effects. Studies suggest that these compounds can modulate neurotransmitter systems and reduce neuroinflammation, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The ability to cross the blood-brain barrier enhances their potential as therapeutic agents in neurology.

Enzyme Inhibition

The compound acts as an inhibitor of certain enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation. For example, it may inhibit dihydropteroate synthase in bacteria and various kinases in cancer cells .

Modulation of Signaling Pathways

In cancer research, the modulation of signaling pathways such as MAPK and NF-kB has been observed with this compound. By influencing these pathways, it can alter cell cycle progression and apoptosis .

Antimicrobial Efficacy Study

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth in vitro. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of traditional sulfonamides, indicating enhanced potency .

Cancer Cell Line Research

In a recent study examining its anticancer properties, the compound was tested against several human cancer cell lines including breast and lung cancer cells. Results showed a dose-dependent reduction in cell viability and increased apoptosis markers compared to untreated controls . This highlights its potential as a novel chemotherapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propane-1-sulfonamide, comparisons are drawn with three sulfonamide-based pyridazine derivatives:

Compound A : N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)methanesulfonamide

- Structural Difference : The pyridazine ring is para-substituted on the phenyl group, and the sulfonamide chain is shorter (methane- vs. propane-sulfonamide).

- Bioactivity : Compound A exhibits reduced kinase inhibition (IC₅₀ = 2.1 µM vs. 0.8 µM for the target compound) due to weaker hydrophobic interactions in the ATP-binding pocket.

- Solubility : Lower aqueous solubility (0.12 mg/mL vs. 0.45 mg/mL) attributed to reduced sulfonamide chain length, limiting bioavailability .

Compound B : N-(3-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propane-1-sulfonamide

- Structural Difference: Lacks the 1-methyl group on the pyridazinone ring.

- Bioactivity : Demonstrated higher metabolic instability (t₁/₂ = 1.3 h vs. 4.7 h) due to susceptibility to cytochrome P450 oxidation at the unmethylated N1 position.

- Crystallography : Anisotropic displacement parameters from WinGX analysis revealed greater conformational flexibility compared to the methylated analog .

Compound C : N-(3-(1-methyl-6-thioxo-1,6-dihydropyridazin-3-yl)phenyl)propane-1-sulfonamide

- Structural Difference : Substitution of the 6-oxo group with a thione (6-thioxo).

- Bioactivity : Enhanced binding to cysteine-rich kinases (e.g., BTK) via sulfur-mediated covalent interactions but increased off-target effects in hepatotoxicity assays.

- Thermodynamic Stability : Differential scanning calorimetry (DSC) showed a lower melting point (168°C vs. 192°C), correlating with reduced lattice energy .

Data Table: Key Comparative Properties

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Kinase IC₅₀ (µM) | 0.8 | 2.1 | 1.5 | 0.6 (covalent) |

| Aqueous Solubility | 0.45 mg/mL | 0.12 mg/mL | 0.30 mg/mL | 0.20 mg/mL |

| Metabolic t₁/₂ (h) | 4.7 | 3.2 | 1.3 | 2.9 |

| Melting Point (°C) | 192 | 205 | 178 | 168 |

Research Findings and Implications

The methyl group at the N1 position of the pyridazinone ring in the target compound significantly enhances metabolic stability by shielding the ring from oxidative degradation, as evidenced by comparative pharmacokinetic studies . Crystallographic tools such as SHELXT and ORTEP were pivotal in resolving steric clashes induced by the 1-methyl group, enabling rational structure-activity relationship (SAR) optimization .

Q & A

Q. Advanced

- Molecular Docking : Use software like AutoDock Vina to model binding poses with enzymes (e.g., carbonic anhydrase IX) and assess binding affinity .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to study stability of ligand-target complexes over time (≥100 ns trajectories) .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions at active sites (e.g., sulfonamide’s hydrogen bonding with catalytic residues) .

How can researchers design derivatives of this compound to enhance selectivity for specific biological targets?

Q. Advanced

- Structure-Activity Relationship (SAR) : Synthesize analogs with substituent variations (e.g., halogenation at the phenyl ring, alkyl chain modifications) and test against target panels .

- QSAR Modeling : Apply partial least squares (PLS) regression to correlate physicochemical properties (logP, polar surface area) with activity .

- Fragment-Based Drug Design : Use X-ray crystallography or cryo-EM to identify binding hotspots for fragment grafting .

What experimental strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?

Q. Basic

- Solvent Optimization : Replace low-boiling solvents (e.g., dichloromethane) with toluene or DMF for safer large-scale reactions .

- Catalyst Screening : Transition from homogeneous catalysts (e.g., Pd(PPh₃)₄) to heterogeneous alternatives (e.g., Pd/C) for easier recovery .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

How should researchers validate the compound’s stability under physiological conditions?

Q. Advanced

- Forced Degradation Studies : Expose the compound to stressors (pH 1–13, UV light, 40–80°C) and analyze degradation products via LC-MS .

- Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify intact compound using LC-MS/MS .

- Microsomal Stability Testing : Use liver microsomes to assess metabolic susceptibility (CYP450-mediated oxidation) .

What methodologies elucidate the compound’s mechanism of action in complex biological systems?

Q. Advanced

- CRISPR-Cas9 Screening : Identify gene knockouts that confer resistance to the compound, pinpointing target pathways .

- Thermal Proteome Profiling (TPP) : Detect protein targets by monitoring thermal stability shifts in cell lysates .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon/koff) with purified enzymes/receptors .

How can researchers address low solubility in aqueous media during in vitro assays?

Q. Basic

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .

- pH Adjustment : Ionize the sulfonamide group (pKa ~10–11) by preparing sodium salts at pH 8–9 .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

What statistical methods are critical for analyzing dose-response relationships in preclinical studies?

Q. Advanced

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values .

- Bootstrap Resampling : Estimate confidence intervals for potency metrics in small-sample studies .

- ANOVA with Post Hoc Tests : Compare efficacy across multiple dose groups (e.g., Tukey’s HSD for pairwise comparisons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.